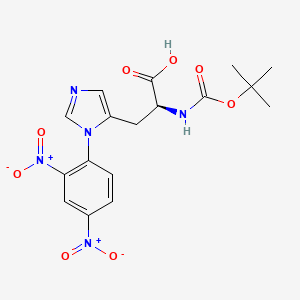

iso-Boc-His(Dnp)-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O8 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |

InChI Key |

AHBPKGJUEPOXHK-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine, a key building block in synthetic peptide chemistry.

Chemical Structure and Properties

Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen (Nim) of the side chain is protected by a 2,4-dinitrophenyl (DNP) group. This dual protection strategy allows for its effective use in solid-phase peptide synthesis (SPPS).

The chemical structure is as follows:

Physicochemical Properties:

A summary of the key physicochemical properties for Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine and its common isopropanol solvate is presented in the table below.

| Property | Value (for Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine) | Value (for Isopropanol Solvate) | Reference |

| Molecular Formula | C₁₇H₁₉N₅O₈ | C₁₇H₁₉N₅O₈ · C₃H₈O | |

| Molecular Weight | 421.36 g/mol | 481.5 g/mol | |

| CAS Number | 25024-53-7 | 25024-53-7 | |

| Appearance | - | Light yellow powder | |

| Melting Point | - | 98 - 123 °C | |

| Optical Rotation [α]D²⁰ | +61 ± 3° (c = 1% in ethyl acetate) | +56 ± 3.5 ° (c=1 in EtOAc) | |

| Purity | ≥98.0% (TLC) | ≥ 99% (HPLC) | |

| Storage Conditions | - | 0 - 8 °C |

Spectroscopic Data:

Experimental Protocols

Synthesis of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine

A general method for the N(im)-dinitrophenylation of Nα-Boc-L-histidine involves the reaction of Nα-Boc-L-histidine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in the presence of a base.

Materials:

-

Nα-Boc-L-histidine

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Solvent (e.g., aqueous acetone, ethanol)

-

Ethyl acetate

-

Aqueous citric acid solution

Procedure:

-

Dissolve Nα-Boc-L-histidine in an aqueous solution of sodium bicarbonate.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene in a suitable organic solvent (e.g., ethanol).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with an aqueous solution of citric acid to a pH of approximately 3-4.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Use in Boc-SPPS and Deprotection of the N(im)-DNP Group

Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine is a standard building block for introducing histidine residues in Boc solid-phase peptide synthesis. The DNP group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA).

The removal of the N(im)-DNP group is typically performed using a nucleophile, such as thiophenol, before the final cleavage of the peptide from the resin.

Materials:

-

Peptide-resin containing His(DNP)

-

Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol

Procedure for N(im)-DNP Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of thiophenol and triethylamine in DMF.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Filter the resin and wash thoroughly with DMF, DCM, and methanol.

-

Dry the resin under vacuum.

Applications in Research and Drug Development

Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine is a valuable reagent in several areas of research and development:

-

Peptide Synthesis: It is a crucial building block for the synthesis of peptides containing histidine, particularly in Boc-based strategies.[1][2] The DNP protecting group effectively prevents side reactions at the imidazole ring during peptide chain elongation.

-

Drug Development: By enabling the synthesis of complex peptides, this compound plays a role in the development of peptide-based therapeutics. The precise control over the histidine side chain modification is essential for creating peptides with specific biological activities.[2][3]

-

Bioconjugation and Immunology: The dinitrophenyl group can act as a hapten, making DNP-modified peptides useful in immunological studies, such as raising antibodies.[3]

Logical Relationships in Application

The use of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine in peptide synthesis follows a logical progression of protection, incorporation, and deprotection steps.

References

An In-Depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 2,4-dinitrophenyl (Dnp) group offers robust protection for the imidazole side chain of histidine, preventing common side reactions such as racemization and N-acylation during peptide chain elongation.

Introduction

Histidine's imidazole side chain, with a pKa near physiological pH, presents unique challenges in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions. The Dnp group serves as an effective electron-withdrawing protecting group, reducing the nucleophilicity of the imidazole ring. It is stable to the acidic conditions used for the removal of the Nα-Boc group but can be cleaved under specific nucleophilic conditions, typically with thiols, before the final cleavage of the peptide from the resin. This targeted deprotection strategy minimizes exposure of the unprotected imidazole to subsequent coupling steps, thereby reducing the risk of side reactions.

Synthesis of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine

The synthesis of Boc-His(Dnp)-OH is typically achieved through a two-step process starting from L-histidine. The first step involves the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group, followed by the regioselective introduction of the Dnp group onto the τ-nitrogen (Nτ) of the imidazole ring.

Synthesis Pathway Overview

The role of the Dnp protecting group on the histidine imidazole ring.

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For the unique challenges presented by the histidine residue, the 2,4-dinitrophenyl (Dnp) group has long served as a robust solution for the protection of its imidazole side chain. This technical guide provides an in-depth analysis of the role, application, and chemical behavior of the Dnp protecting group in peptide chemistry, with a focus on its integration into solid-phase peptide synthesis (SPPS) workflows.

Introduction: The Challenge of the Histidine Side Chain

The imidazole ring of histidine is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, a general base, and a nucleophile.[1] While essential for the biological function of many peptides, this reactivity poses significant challenges during chemical synthesis. An unprotected imidazole ring can lead to undesirable side reactions, including:

-

Side-chain acylation: The nucleophilic nitrogen of the imidazole can react with activated amino acid carboxyl groups, leading to chain branching or failed couplings.[2]

-

Racemization: The basic nature of the imidazole ring can catalyze the epimerization of the Cα-proton of the activated histidine residue, compromising the chiral integrity of the final peptide.[1]

To mitigate these issues, the imidazole group must be masked with a protecting group. The ideal protector should be stable throughout the peptide chain elongation and selectively removable under conditions that do not degrade the peptide or other protecting groups. The Dnp group fulfills many of these criteria, particularly within the Boc/Bzl synthesis strategy.

The Dnp Protecting Group: Properties and Orthogonality

The Dnp group is installed on one of the imidazole nitrogens (typically N(im)) via a nucleophilic aromatic substitution reaction. Its key features include:

-

Acid Stability: The Dnp group is exceptionally stable to strong acids, including neat trifluoroacetic acid (TFA) and even hydrogen fluoride (HF), which are used for Nα-Boc deprotection and final peptide cleavage from the resin in Boc-based SPPS.[2] This stability makes it fully orthogonal to the Boc/Bzl protection scheme.

-

Electron-Withdrawing Nature: The two nitro groups strongly withdraw electron density from the imidazole ring, effectively suppressing its basicity and nucleophilicity, thereby preventing the side reactions mentioned above.[3]

-

Thiolytic Cleavage: The Dnp group is removed under mild, non-acidic conditions via thiolysis, most commonly with thiophenol.[3] This distinct cleavage mechanism provides an additional layer of orthogonality.

This orthogonality is a critical advantage, allowing for the selective deprotection of the histidine side chain while the peptide remains anchored to the resin and other side chains remain protected.

Experimental Protocols

Detailed methodologies for the protection of histidine with the Dnp group and its subsequent removal are essential for practical application.

Synthesis of Nα-Boc-N(im)-Dnp-L-Histidine

This protocol describes the introduction of the Dnp group onto the imidazole ring of Nα-Boc-protected L-histidine.

Materials:

-

Nα-Boc-L-histidine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Nα-Boc-L-histidine (1 equivalent) in a 1:1 mixture of ethanol and water containing sodium bicarbonate (2.5 equivalents).

-

To this solution, add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) (1.1 equivalents) in a minimal amount of ethanol, dropwise with stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product will appear as a distinct yellow spot.

-

Upon completion, reduce the volume of the reaction mixture under vacuum to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted FDNB.

-

Acidify the aqueous layer to pH 3-4 with a cold, dilute solution of hydrochloric acid or citric acid. The yellow product should precipitate.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude Nα-Boc-N(im)-Dnp-L-histidine.

-

The product can be further purified by crystallization, typically from an ethyl acetate/hexane mixture.

On-Resin Deprotection of the Dnp Group

This protocol details the removal of the Dnp group from a peptide-resin synthesized using Boc-SPPS. This step is typically performed before the final HF or TFMSA cleavage of the peptide from the resin.

Materials:

-

His(Dnp)-containing peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).

-

Prepare the deprotection solution: a 20% (v/v) solution of thiophenol in DMF. Some protocols also include a base like 10% (v/v) TEA to facilitate the reaction. A common reagent mixture is Thiophenol/TEA/DMF.

-

Drain the swelling solvent from the resin and add the deprotection solution.

-

Agitate the mixture using a mechanical shaker or nitrogen bubbling at room temperature.

-

The reaction time can vary, but is typically complete within 60 to 90 minutes.[3] For complete removal, the treatment can be repeated (e.g., 2 x 45 minutes).

-

Monitor the reaction by taking a small sample of resin beads, cleaving the peptide with TFA, and analyzing via HPLC-MS to confirm the loss of the Dnp mass adduct (+166 Da).

-

Once deprotection is complete, filter the resin and wash it extensively to remove the thiol and the intensely colored dinitrophenyl-thiol adduct. A typical wash cycle is:

-

DMF (3x)

-

DCM (3x)

-

Methanol (3x)

-

-

Dry the deprotected peptide-resin under vacuum before proceeding to the final cleavage step.

Quantitative Data and Group Comparison

The selection of a protecting group is a data-driven decision. The following tables summarize the stability and characteristics of the Dnp group in comparison to other common histidine protecting groups.

Table 1: Deprotection Conditions for Common Histidine Protecting Groups

| Protecting Group | Abbreviation | Primary Cleavage Reagent(s) | Typical Strategy |

| 2,4-Dinitrophenyl | Dnp | 20% Thiophenol in DMF | Boc-SPPS |

| Trityl | Trt | 95% TFA (acidolysis) | Fmoc-SPPS |

| t-Butoxycarbonyl | Boc | 95% TFA (acidolysis) | Fmoc-SPPS |

| Tosyl | Tos | HOBt; HF | Boc-SPPS |

Table 2: Stability Profile of Histidine Protecting Groups under SPPS Conditions

| Condition | Dnp Stability | Trt Stability | Boc Stability | Tos Stability |

| 95% TFA | Stable | Labile | Labile | Stable |

| HF Cleavage | Stable | N/A (not used) | N/A (not used) | Labile |

| 20% Piperidine/DMF | Partially Labile (~84% cleavage in 30 min)[3] | Stable | Stable | Stable |

| 1 M HOBt | Stable | Stable | Stable | Labile [2] |

Logical and Experimental Workflows (Visualized)

The following diagrams illustrate the key chemical pathways and decision-making processes involving the Dnp protecting group.

Limitations and Modern Alternatives

Despite its utility, the Dnp group has limitations that have led to the development of alternative protecting groups.

Incompatibility with Fmoc-SPPS

The primary drawback of the Dnp group is its partial lability to the piperidine solutions used for Nα-Fmoc deprotection.[3] One study demonstrated that treatment with 20% piperidine in DMF for 30 minutes resulted in 84% cleavage of the Dnp group from a model peptide.[3] This lack of complete orthogonality makes His(Dnp) unsuitable for standard Fmoc-based synthesis strategies, as premature deprotection of the imidazole ring would occur with each cycle.

Potential Side Reactions

While the Dnp group itself is stable, its cleavage by thiolysis generates highly colored byproducts. If deprotection is not performed on-resin, these byproducts can complicate the purification of the final peptide. There is limited evidence of Dnp byproducts directly modifying other amino acids like tryptophan, a known side reaction for sulfonyl-based protecting groups like Tos.[2] However, meticulous washing after on-resin deprotection is crucial to prevent any downstream interference.

Modern Alternatives

For Fmoc-SPPS, acid-labile groups are the standard for histidine protection.

-

Trityl (Trt): This is the most common protecting group for histidine in Fmoc-SPPS. It is highly acid-labile and is cleaved simultaneously with t-butyl-based protecting groups and the resin linker during the final TFA cocktail treatment.[2]

-

4-Methyltrityl (Mtt) and Methoxytrityl (Mmt): These are more acid-labile derivatives of Trt that can be removed selectively on-resin using very dilute TFA solutions, allowing for side-chain modifications.[2]

Conclusion

The N(im)-Dnp protecting group for histidine is a powerful tool for peptide chemists, particularly within the framework of Boc-SPPS. Its high stability to strong acids and its unique, orthogonal cleavage via thiolysis provide a reliable method for preventing common histidine-related side reactions. However, its significant lability to piperidine renders it incompatible with standard Fmoc-based strategies. For researchers utilizing Boc chemistry or requiring a robust, acid-stable protecting group that can be removed under mild nucleophilic conditions, His(Dnp) remains a valuable and effective choice. The selection of a histidine protecting group must always be guided by the overall synthetic strategy, with a clear understanding of the orthogonality and chemical stability of all components involved.

References

Understanding the Boc protection strategy in peptide synthesis.

An In-Depth Technical Guide to the Boc Protection Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of solid-phase peptide synthesis (SPPS). It details the core principles, experimental protocols, and potential challenges associated with this methodology, offering valuable insights for professionals in peptide research and drug development.

Core Principles of the Boc Protection Strategy

The Boc protection strategy revolves around the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1][2] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[1][3] This difference in acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups allows for the selective deprotection and stepwise elongation of the peptide chain.[1]

The general cycle of Boc-SPPS involves the following key steps:

-

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[1][6]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[4]

-

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the Boc-SPPS workflow.

Table 1: Reagents and Conditions for Boc-SPPS Cycles

| Step | Reagent/Solvent | Concentration/Ratio | Typical Duration |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 50% (v/v) | 2 x 1 min |

| Coupling (DCC/HOBt) | Boc-Amino Acid, DCC, HOBt | 5 equivalents each | 1-2 hours |

| Coupling (HBTU/HATU) | Boc-Amino Acid, HBTU/HATU, DIEA | 4 equivalents each | 5-60 minutes |

| Final Cleavage (HF) | Hydrofluoric Acid (HF), scavenger (e.g., anisole) | 90% HF, 10% scavenger | 1-2 hours at 0°C |

| Final Cleavage (TFMSA) | TFMSA, TFA, scavenger | Varies | 1-2 hours at 0°C |

Table 2: Common Scavengers in Boc-SPPS

| Scavenger | Purpose | Typical Concentration |

| Anisole | Traps tert-butyl cations and protects Trp and Met side chains. | 5-10% (v/v) in cleavage cocktail |

| Thioanisole | Scavenges tert-butyl cations and other electrophilic species. | 5-10% (v/v) in cleavage cocktail |

| Dithioethane (DTE) | Prevents side reactions with Trp, Cys, and Met during Boc deprotection. | 0.5% (v/v) in TFA/DCM |

| p-Cresol | Scavenger for Tyr side-chain modifications. | 5-10% (v/v) in cleavage cocktail |

Experimental Protocols

General Boc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 50% DIEA in DCM and agitate for 1 minute.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (using HBTU):

-

In a separate vessel, dissolve 4 equivalents of the Boc-protected amino acid and 4 equivalents of HBTU in a minimal amount of N,N-dimethylformamide (DMF).

-

Add 4 equivalents of DIEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Deprotection with HF

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. Caution: Hydrofluoric acid is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a reaction vessel suitable for HF cleavage.

-

Add a scavenger, such as anisole (1 mL per gram of resin), to the vessel.

-

-

HF Cleavage:

-

Cool the reaction vessel to 0°C in an ice bath.

-

Carefully condense liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Evaporation:

-

Remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

-

Peptide Precipitation and Washing:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

-

Peptide Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Visualizations

Boc Protection and Deprotection Mechanism

Caption: Chemical pathways for the protection of an amine with a Boc group and its subsequent removal via acidolysis.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Strategy

Caption: The iterative workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide.[5][7]

-

Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage from the resin.[8]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring, which can lead to byproducts.[5][8]

-

Alkylation of Side Chains: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[1] The use of scavengers is crucial to mitigate this side reaction.[1]

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, especially under acidic conditions.

-

Chain Termination: Incomplete deprotection or coupling can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

A thorough understanding of these potential side reactions is essential for troubleshooting and optimizing peptide synthesis protocols. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate scavengers, researchers can minimize the occurrence of these undesirable byproducts and achieve high-purity peptides.

References

- 1. peptide.com [peptide.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Bot Detection [iris-biotech.de]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Spectroscopic data (NMR, Mass Spec) for iso-Boc-His(Dnp)-OH characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of Nα-tert-butoxycarbonyl-N(im)-2,4-dinitrophenyl-L-histidine, commonly referred to as iso-Boc-His(Dnp)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies.

Disclaimer: Despite a comprehensive search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound was not publicly available at the time of this writing. The following sections provide a detailed guide based on the characterization of the closely related parent compound, N-Boc-L-Histidine, and general protocols for the analysis of protected amino acids. This information allows for a well-informed prediction of the expected spectroscopic properties of this compound.

Predicted Spectroscopic Data and Characterization

The introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring of N-Boc-L-Histidine is expected to significantly influence the chemical shifts of the nearby protons and carbons in the NMR spectra due to its strong electron-withdrawing nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and purity.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to the protons of the Boc protecting group, the histidine backbone, and the Dnp group. The protons on the imidazole and dinitrophenyl rings will be in the aromatic region, typically downfield. The α- and β-protons of the histidine backbone will appear in the aliphatic region, coupled to each other. The tert-butyl protons of the Boc group will be visible as a characteristic singlet further upfield.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those from the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the imidazole and dinitrophenyl rings, and the aliphatic carbons of the histidine side chain and the Boc group. The presence of the electron-withdrawing Dnp group is expected to cause a downfield shift in the signals of the imidazole ring carbons.

The following tables summarize the known NMR data for the parent compound, N-Boc-L-Histidine , which serves as a reference.[1][2]

Table 1: ¹H NMR Data for N-Boc-L-Histidine [2]

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Imidazole C2-H | 7.68 | s |

| Imidazole C5-H | 6.85 | s |

| α-CH | 4.14 | m |

| β-CH₂ | 2.92, 2.85 | m |

| Boc (CH₃)₃ | 1.36 | s |

Table 2: ¹³C NMR Data for N-Boc-L-Histidine [1]

| Carbon Assignment | Chemical Shift (ppm) |

| Carboxyl C=O | ~173 |

| Boc C=O | ~155 |

| Imidazole C2 | ~135 |

| Imidazole C4 | ~133 |

| Imidazole C5 | ~116 |

| Boc C(CH₃)₃ | ~80 |

| α-CH | ~55 |

| β-CH₂ | ~30 |

| Boc C(CH₃)₃ | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and confirming its elemental composition.

Expected Mass Spectrometry Data:

For this compound (Molecular Formula: C₁₇H₁₉N₅O₈), the theoretical exact mass can be calculated. In an ESI-MS experiment, the compound would likely be observed as its protonated molecule [M+H]⁺ in positive ion mode or as the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉N₅O₈ |

| Theoretical Exact Mass | 421.1237 g/mol |

| Expected [M+H]⁺ (m/z) | 422.1315 |

| Expected [M-H]⁻ (m/z) | 420.1158 |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate characterization. The following are general protocols that can be adapted for the analysis of this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and should be noted.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.

-

Reference the spectrum to the solvent peaks.

-

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.

-

ESI-MS Analysis:

-

Infuse the sample solution into the electrospray ionization source of a mass spectrometer.

-

Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.

-

Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the observed ions.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis, analysis, and structural confirmation of this compound.

Caption: Key structural components of the this compound molecule.

References

Stability and storage conditions for iso-Boc-His(Dnp)-OH.

An In-depth Technical Guide to the Stability and Storage of iso-Boc-His(Dnp)-OH

Introduction

Nα-tert-Butoxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (this compound) is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The stability of this reagent is paramount to ensure the successful synthesis of high-purity peptides. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and methodologies for assessing the stability of this compound.

Physicochemical Properties

| Property | Value |

| Synonyms | Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine |

| CAS Number | 25024-53-7 |

| Molecular Formula | C₁₇H₁₉N₅O₈ |

| Molecular Weight | 421.36 g/mol |

| Appearance | White to yellow or beige powder |

| Purity (Typical) | ≥98% (TLC)[1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

There is some variation in the recommended storage temperatures from different suppliers. For optimal stability, it is recommended to store the compound in a well-sealed container, protected from light and moisture.

| Temperature | Atmosphere | Container | Notes |

| 15-25°C[1] | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage | Tightly sealed, opaque container | Most common recommendation. |

| 2-8°C | Inert gas | Tightly sealed, opaque container | Recommended by some suppliers for enhanced stability. |

| -20°C | Inert gas | Tightly sealed, opaque container | For long-term archival storage. |

Handling

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Minimize exposure to atmospheric moisture and light.

-

Allow the container to warm to room temperature before opening to prevent condensation.

Workflow for Handling and Storage of this compound

Caption: Recommended workflow for the proper handling and storage of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is largely defined by the lability of its two protecting groups: the Nα-Boc group and the Nτ-Dnp group.

Stability of Protecting Groups

| Protecting Group | Stable To | Labile To |

| Nα-Boc | Thiolysis, mild base | Strong acids (e.g., TFA, HCl, HF) |

| Nτ-Dnp | Strong acids (e.g., TFA, HF)[3] | Thiolysis (e.g., thiophenol, 2-mercaptoethanol), certain strong nucleophiles, and 20% piperidine in DMF. |

The Dnp group's stability to acid and lability to thiolysis provides orthogonality in Boc-based peptide synthesis. However, its lability to piperidine is a known side reaction if used in a combined Boc/Fmoc strategy.

Potential Degradation Pathways

While specific long-term storage degradation products are not well-documented, the following pathways represent potential chemical instabilities:

-

Hydrolysis: The ester linkage of the Boc group can be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable under neutral conditions.

-

Deprotection: Inadvertent exposure to acidic vapors could lead to premature removal of the Boc group. Similarly, exposure to strong nucleophiles or thiols could cleave the Dnp group.

Chemical Lability of this compound

Caption: Diagram illustrating the chemical lability of the Boc and Dnp protecting groups to different reagents.

Experimental Protocols for Stability Assessment

To definitively determine the shelf-life and optimal storage conditions, a stability study should be performed. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

Proposed Stability Study Plan

| Condition | Temperature | Relative Humidity | Time Points |

| Long-Term | 25°C | 60% | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C | 75% | 0, 3, 6 months |

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical column: C18, 4.6 x 250 mm, 5 µm.

Mobile Phase (Example):

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Gradient Elution (Example):

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

Method Parameters (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 360 nm (Dnp group has a characteristic absorbance at higher wavelengths)

Validation Parameters:

-

Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the main peak.

-

Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies on spiked samples.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.

Forced Degradation Study Protocol

Forced degradation (stress testing) is conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

Procedure:

-

Prepare solutions or expose solid samples of this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid sample at 80°C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analyze the stressed samples by the developed HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

-

Perform peak purity analysis of the main peak in the stressed samples to ensure it is free from co-eluting degradants.

Experimental Workflow for Stability Assessment

Caption: A typical experimental workflow for conducting a comprehensive stability study of this compound.

Conclusion

While this compound is a robust reagent for its intended application in Boc-SPPS, its long-term stability is dependent on appropriate storage and handling. The primary chemical liabilities are the acid-labile Boc group and the thiol-labile Dnp group. For critical applications, it is highly recommended that users establish a re-test date based on in-house stability studies conducted under controlled conditions. The protocols and information provided in this guide offer a framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in their synthetic endeavors.

References

The Dinitrophenyl Group: A Historical and Technical Guide to the Protection of Histidine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For the unique challenges presented by the imidazole side chain of histidine, the 2,4-dinitrophenyl (Dnp) group has played a significant historical role, particularly within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the historical development of the Dnp group for histidine protection, its chemical application, and its place in the modern landscape of peptide chemistry. Detailed experimental protocols for the introduction and removal of the Dnp group are provided, alongside a quantitative comparison with other common histidine protecting groups.

Introduction: The Challenge of the Histidine Imidazole Ring

The imidazole side chain of histidine presents a unique set of challenges in peptide synthesis. Its basicity can lead to undesirable side reactions, and more critically, the lone pair of electrons on the π-nitrogen of the imidazole ring can catalyze the racemization of the activated histidine residue during coupling steps.[1] Furthermore, the nucleophilicity of the imidazole ring can lead to side reactions such as acylation. To mitigate these issues, protection of the imidazole nitrogen is essential for the synthesis of high-purity peptides.

The Advent of the Dnp Protecting Group: A Historical Perspective

The use of the 2,4-dinitrophenyl (Dnp) group to protect the imidazole side chain of histidine was pioneered by Shaltiel and Fridkin in 1970.[2][3] Their work demonstrated that the electron-withdrawing nature of the two nitro groups on the phenyl ring effectively reduces the basicity and nucleophilicity of the imidazole nitrogen, thereby preventing side reactions and significantly suppressing racemization during peptide coupling. The Dnp group offered a robust solution, particularly for the acid-labile conditions of Boc-based SPPS, as it is stable to the trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group.[4]

The key to the utility of the Dnp group lay in its unique deprotection strategy: thiolysis. Shaltiel and Fridkin established that the Dnp-imidazole bond could be selectively cleaved by treatment with a thiol, such as 2-mercaptoethanol or thiophenol, under neutral or slightly basic conditions.[2] This introduced a new dimension of orthogonality to peptide synthesis, allowing for the selective deprotection of the histidine side chain without affecting other acid- or base-labile protecting groups.

Chemical Principles and Application

The Dnp group is introduced to the imidazole nitrogen of histidine via nucleophilic aromatic substitution, typically using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent. The resulting N-im-Dnp-histidine derivative is then suitable for use in peptide synthesis.

The stability of the Dnp group to acidic conditions makes it highly compatible with Boc-SPPS.[4] It remains intact throughout the iterative cycles of Nα-Boc deprotection with TFA. The removal of the Dnp group is typically performed on the fully assembled, resin-bound peptide before the final cleavage from the solid support. This is advantageous as the colored byproducts of the thiolysis reaction can be easily washed away from the resin-bound peptide.[4]

Mechanism of Thiolytic Deprotection

The cleavage of the Dnp group from the histidine imidazole ring by a thiol, such as thiophenol, proceeds via a nucleophilic aromatic substitution mechanism. The thiolate anion acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the Dnp group at the carbon atom attached to the imidazole nitrogen. This forms a Meisenheimer complex, which then collapses to release the deprotected imidazole and form a stable thioether byproduct.

Quantitative Comparison of Histidine Protecting Groups

The choice of a protecting group for histidine is critical and depends on the overall synthetic strategy. The following table summarizes the key quantitative and qualitative features of the Dnp group in comparison to other commonly used histidine protecting groups.

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Racemization Suppression | Compatibility | Key Advantages & Disadvantages |

| Dnp | 2,4-Dinitrophenyl | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Thiolysis (e.g., 20% Thiophenol in DMF)[5] | Good | Boc-SPPS | Advantages: Stable to acid, good racemization suppression. Disadvantages: Requires separate deprotection step with a noxious reagent, labile to piperidine (84% cleavage with 20% piperidine in DMF).[5] |

| Tos | p-Toluenesulfonyl | Tosyl chloride | Strong acid (HF), HOBt | Moderate | Boc-SPPS | Advantages: Removed during final cleavage in Boc-SPPS. Disadvantages: Can be unstable to HOBt used in coupling reactions. |

| Bom | Benzyloxymethyl | Benzyloxymethyl chloride | Strong acid (HF), Hydrogenolysis | Excellent | Boc-SPPS | Advantages: Excellent racemization suppression. Disadvantages: Can be difficult to introduce and remove. |

| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | TFA | Moderate | Fmoc-SPPS | Advantages: Compatible with Fmoc-SPPS as a side-chain protecting group. Disadvantages: Labile to the conditions used for Nα-Fmoc removal. |

| Trt | Trityl | Trityl chloride | Mild acid (e.g., 1-5% TFA in DCM) | Good | Fmoc-SPPS | Advantages: Easily removed under mild acidic conditions. Disadvantages: Can be sterically hindering. |

Experimental Protocols

Synthesis of Nα-Boc-N-im-Dnp-L-Histidine (Boc-His(Dnp)-OH)

This protocol is a representative procedure for the synthesis of Boc-His(Dnp)-OH.

Materials:

-

Nα-Boc-L-Histidine

-

1-Fluoro-2,4-dinitrobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Nα-Boc-L-histidine and two equivalents of sodium bicarbonate in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath and add a solution of 1.1 equivalents of DNFB in a minimal amount of dioxane dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted DNFB.

-

Acidify the aqueous layer to pH 3-4 with a cold, dilute solution of hydrochloric acid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash chromatography or recrystallization.

Deprotection of the Dnp Group from a Resin-Bound Peptide

This protocol is based on the procedure described by Uhmann and Bayer (1974) and is suitable for peptides synthesized using Boc-SPPS.[6]

Materials:

-

Dnp-protected peptide-resin

-

Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin).

-

Prepare a deprotection solution of 20% (v/v) thiophenol and 20% (v/v) TEA or DIEA in DMF.

-

Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and shake at room temperature for 60-90 minutes.

-

Filter the resin and repeat the treatment with fresh deprotection solution for another 60-90 minutes.

-

Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove the deprotection reagents and byproducts.

-

Dry the deprotected peptide-resin under vacuum.

Visualizing Workflows and Decision-Making in Histidine Protection

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the use of the Dnp protecting group.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiolysis of dinitrophenylimidazoles and its use during synthesis of histidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 6. peptide.com [peptide.com]

A Technical Guide to iso-Boc-His(Dnp)-OH: Suppliers, Commercial Availability, and Experimental Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of N-α-tert-butyloxycarbonyl-N-im-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This essential reagent is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS) for the incorporation of histidine residues.

Key Suppliers and Commercial Availability

A variety of chemical suppliers offer Boc-His(Dnp)-OH, often as an isopropanol solvate, ensuring its stability and ease of handling. The commercial availability and product specifications from several key suppliers are summarized below for straightforward comparison.

| Supplier | Product Name | Catalog Number(s) | Purity/Assay | Available Quantities |

| Sigma-Aldrich (Novabiochem®) | Boc-His(Dnp)-OH isopropanol | 853008 | ≥98% (TLC) | 5 g, 25 g, 100 g, 1 kg |

| Aapptec Peptides | Boc-His(Dnp)-OH IPA | ABH110 | Not specified | Custom |

| ChemPep | Boc-His(Dnp)-OH | 110906 | Not specified | 100 g |

| Watanabe Chemical Industries | Boc-His(Dnp)-OH・IPA | - | Not specified | Not specified |

| Iris Biotech GmbH | Boc-L-His(DNP)-OH*IPA | BAA1154 | Not specified | Not specified |

| Bachem | Boc-His(Dnp)-OH isopropanol solvate | - | Not specified | Not specified |

Note: Product details and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₅O₈ |

| Molecular Weight | 421.36 g/mol |

| CAS Number | 25024-53-7 |

| Appearance | White to yellow to beige powder |

| Storage Temperature | 15-25°C |

Experimental Protocols

The primary application of Boc-His(Dnp)-OH is in Boc solid-phase peptide synthesis (SPPS). The 2,4-dinitrophenyl (Dnp) group serves as a stable protecting group for the imidazole side chain of histidine, which is resistant to the acidic conditions used for the removal of the N-terminal Boc group.

General Boc-SPPS Workflow

The following diagram illustrates the general workflow for incorporating a Boc-His(Dnp)-OH residue during solid-phase peptide synthesis.

Detailed Method for Dnp Group Removal

The Dnp group is typically removed from the histidine side chain before the final cleavage of the peptide from the resin. This is advantageous as the colored byproducts can be easily washed away. The standard procedure involves nucleophilic aromatic substitution using thiophenol.

Materials:

-

Peptidyl-resin containing His(Dnp)

-

Dimethylformamide (DMF)

-

Thiophenol

-

Methanol

-

Diethyl ether

Procedure:

-

Swell the peptidyl-resin in a minimal volume of DMF.

-

Prepare a solution of 20-fold molar excess of thiophenol in DMF.

-

Add the thiophenol solution to the swollen resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can also be left overnight.

-

Transfer the resin to a sintered glass funnel.

-

Wash the resin sequentially with DMF, methanol, and diethyl ether to remove the cleaved Dnp group and excess reagents.[1]

-

The resin is now ready for the final cleavage of the peptide.

The following diagram illustrates the Dnp group removal process.

Applications in Drug Development

The use of Boc-His(Dnp)-OH is integral to the synthesis of peptides and peptidomimetics that are investigated as potential therapeutic agents. The histidine residue, with its unique imidazole side chain, often plays a crucial role in the biological activity of peptides, participating in catalysis, proton transfer, and metal ion coordination. The reliable incorporation of histidine using this protected amino acid derivative is therefore a critical step in the development of novel peptide-based drugs. The Dnp group's stability to strong acids like hydrofluoric acid (HF) and trifluoromethanesulfonic acid (TFMSA) makes it a robust choice for complex peptide synthesis.[2]

References

Methodological & Application

Application Notes and Protocols for the Use of iso-Boc-His(Dnp)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of iso-Boc-His(Dnp)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS). The 2,4-dinitrophenyl (Dnp) protecting group for the imidazole side chain of histidine offers significant advantages in preventing side reactions and minimizing racemization during peptide synthesis.[1] This protocol outlines the step-by-step procedure for the incorporation of Boc-His(Dnp)-OH, its handling during synthesis, and the specific conditions required for the deprotection of the Dnp group prior to final cleavage. The information presented is intended to enable researchers to successfully synthesize histidine-containing peptides with high purity and yield.

Introduction

Histidine residues play a crucial role in the biological activity of many peptides and proteins due to the unique chemical properties of their imidazole side chain. However, the unprotected imidazole ring can lead to several complications during solid-phase peptide synthesis, including side-chain acylation and a high propensity for racemization.[1] In the Boc/Bzl protection strategy, the use of a side-chain protecting group for histidine is essential for the synthesis of long or complex peptides.

The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole nitrogen of histidine.[1] It is stable to the acidic conditions used for the removal of the Nα-Boc group (typically 50% TFA in DCM), making it a suitable choice for Boc-SPPS.[2][3] The Dnp group is typically removed near the end of the synthesis, before the final cleavage of the peptide from the resin, via thiolysis.[2] This application note provides a detailed protocol for the effective use of this compound in manual Boc-SPPS.

Data Presentation

| Parameter | This compound | Other Histidine Protecting Groups (e.g., Boc-His(Tos)-OH, Boc-His(Bom)-OH) | References |

| Coupling Efficiency | Generally considered effective, though histidine residues can be challenging to couple. Double coupling may be required. | Varies. Boc-His(Bom)-OH is noted for suppressing racemization effectively. Boc-His(Tos)-OH can be susceptible to removal by HOBt used in coupling reactions. | [1] |

| Racemization Suppression | The Dnp group effectively suppresses racemization of the activated histidine residue. | Bom is very effective in suppressing racemization. Tos provides some protection, but racemization can still be a concern. | [1] |

| Stability to Boc Deprotection | High stability to standard TFA/DCM conditions used for Nα-Boc removal. | Tos can be partially cleaved by HOBt. Bom is generally stable. | [1] |

| Side-Chain Deprotection | Requires a separate thiolysis step (e.g., with thiophenol) before final cleavage. | Tos can be removed by HOBt. Bom is removed during the final strong acid cleavage (e.g., HF). | [1] |

| DNP Deprotection Efficiency | A study on a model pentapeptide showed 84% Dnp cleavage with 20% piperidine in DMF, a condition sometimes used in mixed Boc/Fmoc strategies. Thiolysis with thiophenol is the standard and more efficient method for complete removal. | Not Applicable | [4] |

Experimental Protocols

This section details the step-by-step protocol for manual Boc-SPPS using this compound.

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield resin or other suitable resin for Boc-SPPS

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) (if using carbodiimide coupling)

-

Thiophenol

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Diethyl ether

-

Cleavage cocktail (e.g., HF with scavengers, or a lower toxicity alternative like TFMSA)

-

Kaiser test kit

Protocol for Boc-SPPS Cycle

The following steps outline a single cycle of amino acid addition in Boc-SPPS.

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with a 5% DIEA in DCM solution (2 times for 2 minutes each).

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

-

-

Amino Acid Coupling:

-

For this compound and other amino acids:

-

In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the resin.

-

Add 3 equivalents of DCC (dissolved in DCM).

-

Agitate the reaction mixture for 2-4 hours at room temperature. For histidine coupling, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring the Coupling: Perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a recoupling step.

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times) to remove excess reagents and byproducts.

Repeat this cycle for each amino acid in the peptide sequence.

Protocol for Dnp Group Removal

This step is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.

-

Resin Preparation: Wash the fully assembled peptide-resin with DMF (3 times).

-

Deprotection Cocktail: Prepare a solution of 20% thiophenol and 5% TEA in DMF. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Deprotection Reaction:

-

Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-2 hours. Some protocols suggest longer reaction times or overnight incubation.[2]

-

-

Washing:

-

Drain the deprotection solution. The solution will likely be yellow/orange due to the dinitrophenyl byproducts.

-

Wash the resin extensively with DMF (5-7 times) until the washings are colorless.

-

Wash the resin with DCM (3-5 times).

-

Wash the resin with Methanol (3-5 times).

-

-

Drying: Dry the deprotected peptide-resin under vacuum.

Final Cleavage and Peptide Precipitation

-

Cleavage: Cleave the peptide from the resin using an appropriate strong acid cocktail, such as anhydrous HF with scavengers (e.g., anisole). The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence and the type of resin used.[5]

-

Peptide Precipitation: Following cleavage, precipitate the crude peptide by adding the acidic solution to cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Boc-SPPS Workflow using this compound

Caption: Workflow for Boc-SPPS incorporating this compound.

Logical Relationship of Protecting Groups in Boc-SPPS

Caption: Orthogonality of protecting groups in Boc-SPPS with His(Dnp).

Conclusion

The use of this compound is a robust and reliable method for the incorporation of histidine residues in Boc-SPPS, effectively minimizing the risk of racemization and side-chain reactions. The protocol provided herein offers a detailed guide for researchers to successfully synthesize histidine-containing peptides. Careful monitoring of the coupling and deprotection steps, along with the specific removal of the Dnp group prior to final cleavage, are critical for achieving high-purity peptides. While direct quantitative comparisons with other protecting groups are sparse in the literature, the established use and the chemical properties of the Dnp group make it a valuable tool in the synthesis of complex peptides.

References

Application Notes and Protocols for the Coupling of iso-Boc-His(Dnp)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the recommended coupling reagents and conditions for Nα-Boc-L-histidine(Dnp)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The use of the 2,4-dinitrophenyl (Dnp) protecting group on the imidazole side chain of histidine is instrumental in preventing racemization and other side reactions during peptide chain elongation.

Introduction to Boc-His(Dnp)-OH in Peptide Synthesis

Nα-Boc-L-histidine(Dnp)-OH is a derivative of histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by a Dnp group. The Boc group is acid-labile and is removed at each step of the synthesis, while the Dnp group is stable to acidic conditions and is typically removed by thiolysis prior to the final cleavage of the peptide from the resin. This orthogonality in protection schemes is a cornerstone of Boc-based SPPS.[1]

Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[2] The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring, thereby minimizing the risk of epimerization and ensuring the chiral integrity of the final peptide.

Recommended Coupling Reagents and Conditions

| Coupling Reagent Class | Recommended Reagents | Activator/Additive | Base | Key Advantages & Considerations |

| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[3] DIC is preferred for SPPS as the urea byproduct is soluble.[3][4] |

| Phosphonium Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) | HOBt (optional, for enhanced suppression of racemization) | DIEA or NMM | High coupling efficiency and generally low racemization.[3] PyBOP is a safer alternative to BOP, which produces a carcinogenic byproduct.[5] Particularly effective for hindered amino acids. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt (for HATU) | DIEA or NMM | Very rapid and efficient coupling.[3] HATU is generally considered the most efficient, especially for difficult couplings.[3] It is important to avoid using an excess of the uronium reagent to prevent guanidinylation of the N-terminus.[5] |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-His(Dnp)-OH using representative reagents from each class, as well as the protocol for the subsequent deprotection of the Dnp group. These protocols are intended for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

Protocol 1: Coupling of Boc-His(Dnp)-OH using DIC/HOBt

This protocol describes a standard carbodiimide-mediated coupling.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-His(Dnp)-OH

-

DIC (Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

DIEA (Diisopropylethylamine)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve 3 equivalents of Boc-His(Dnp)-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Add 3 equivalents of DIEA to neutralize the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: If the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling of Boc-His(Dnp)-OH using HBTU

This protocol details the use of a uronium-based coupling reagent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-His(Dnp)-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

DIEA (Diisopropylethylamine)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

In situ Activation and Coupling: In a reaction vessel containing the swollen resin, add 3 equivalents of Boc-His(Dnp)-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a ninhydrin test to check for reaction completion.

-

Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 3: Deprotection of the Dnp Group

This protocol is performed after the peptide sequence is fully assembled and before the final cleavage from the resin.

Materials:

-

Peptide-resin with His(Dnp) residue(s)

-

Thiophenol

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Methanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Thiolysis: Prepare a solution of 20% thiophenol in DMF. Add this solution to the resin (using a 20-fold molar excess of thiophenol relative to the Dnp groups).

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction can be repeated for another 1-2 hours to ensure complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin extensively. A recommended washing sequence is: DMF (5 times), Methanol (5 times), and DCM (5 times).

-

Drying: Dry the resin under vacuum before proceeding to the final cleavage step.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing a His(Dnp) residue.

Caption: General workflow for Boc-SPPS of a peptide containing His(Dnp).

Caption: Activation and coupling pathway for Boc-His(Dnp)-OH.

References

Application Notes and Protocols for Thiophenol-Mediated Deprotection of the Dnp Group from Histidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the 2,4-dinitrophenyl (Dnp) protecting group from the imidazole side chain of histidine residues using thiophenol. This procedure is a critical step in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry, where the Dnp group serves to prevent undesirable side reactions.

Introduction

The imidazole side chain of histidine is susceptible to various side reactions, such as alkylation, during peptide synthesis. The 2,4-dinitrophenyl (Dnp) group is a widely employed protecting group that effectively masks the imidazole ring, preventing these unwanted modifications. The removal of the Dnp group is typically performed on the solid support-bound peptide before the final cleavage from the resin. Thiophenol, a potent nucleophile, is the reagent of choice for this deprotection, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitro groups on the phenyl ring activates the carbon atom attached to the imidazole nitrogen for nucleophilic attack by the thiophenolate anion.

Data Presentation: Comparative Protocols for Dnp Deprotection

Two common protocols for the thiophenol-mediated deprotection of Dnp-histidine are summarized below. The choice of protocol may depend on the specific peptide sequence and the scale of the synthesis.

| Parameter | Protocol 1 | Protocol 2 |

| Reagents | Thiophenol, Triethylamine (TEA) | Thiophenol |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Reagent Concentration | 2 mL Thiophenol per gram of resin2 mL TEA per gram of resin | 20% (v/v) Thiophenol in DMF |

| Solvent Volume | 10 mL DMF per gram of resin | Not explicitly specified, but sufficient to swell the resin |

| Reaction Time | Approximately 90 minutes | 2 x 60 minutes (two treatments) |

| Temperature | Room Temperature | Room Temperature |

| Washing Steps | 2x DMF, 2x DCM, 2x Methanol | 10x DMF, 2-propanol, and DCM (1 min each) |

| Reference | Aapptec Technical Support Information Bulletin 1150[1] | Garay, H. E., et al. (1997)[2] |

Mandatory Visualizations

Reaction Mechanism

The deprotection of the Dnp group from histidine by thiophenol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The thiophenolate anion, generated in situ, acts as the nucleophile.

Caption: Mechanism of thiophenol-mediated Dnp deprotection.

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of Dnp-histidine on a solid-phase resin.

Caption: Experimental workflow for Dnp-histidine deprotection.

Experimental Protocols

The following are detailed methodologies for the two protocols presented in the data table.

Protocol 1: Thiophenol and Triethylamine Method

This protocol is adapted from the Aapptec Technical Support Information Bulletin 1150.[1]

Materials:

-

Peptide-resin containing Dnp-protected histidine

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol

-

Reaction vessel with a shaker

-

Filtration apparatus

Procedure:

-

Resin Swelling: Suspend the peptide-resin in DMF at a ratio of 10 mL of DMF per gram of resin. Allow the resin to swell for at least 30 minutes.

-

Deprotection Cocktail: To the swollen resin suspension, add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin).

-

Reaction: Secure the reaction vessel on a mechanical shaker and agitate the mixture at room temperature for approximately 90 minutes.

-

Filtration: Filter the resin from the reaction mixture.

-

Washing:

-

Wash the resin twice with DMF.

-

Wash the resin twice with DCM.

-

Wash the resin twice with methanol.

-

-

Drying: Dry the deprotected peptide-resin under vacuum to a constant weight.

Protocol 2: 20% Thiophenol in DMF Method

This protocol is based on the procedure described by Garay, H. E., et al. (1997).[2]

Materials:

-

Peptide-resin containing Dnp-protected histidine

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

2-propanol

-

Dichloromethane (DCM)

-

Reaction vessel with a shaker

-

Filtration apparatus

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

First Deprotection Treatment: Add a solution of 20% (v/v) thiophenol in DMF to the swollen resin. Shake the mixture for 1 hour at room temperature.

-

Filtration and Intermediate Wash: Filter the resin and wash it several times with DMF.

-

Second Deprotection Treatment: Repeat step 2 by adding a fresh solution of 20% thiophenol in DMF and shaking for another hour.

-

Final Filtration: Filter the resin from the reaction mixture.

-

Extensive Washing: Wash the resin ten times with DMF, followed by washes with 2-propanol and DCM (1 minute for each wash).

-

Drying: Dry the deprotected peptide-resin under vacuum.

Concluding Remarks

The thiophenol-mediated deprotection of the Dnp group from histidine is a reliable and efficient method in solid-phase peptide synthesis. The choice between the two presented protocols may be guided by the specific requirements of the synthesis, including the length and sequence of the peptide. It is always recommended to monitor the completion of the deprotection reaction, for instance, by performing a small-scale cleavage and analyzing the product by HPLC and mass spectrometry. The extensive washing steps outlined in both protocols are crucial to ensure the complete removal of thiophenol and its byproducts, which could interfere with subsequent synthetic steps or the final purity of the peptide.

References

Application Notes and Protocols for Preventing Racemization During Peptide Coupling with iso-Boc-His(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction